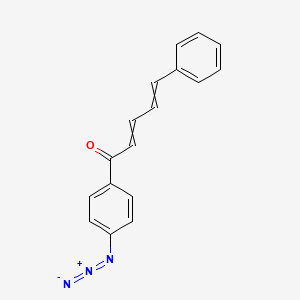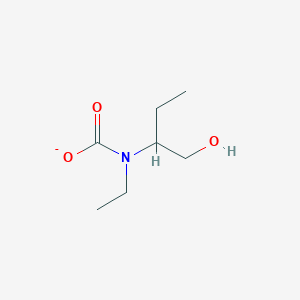
Ethyl(1-hydroxybutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(1-hydroxybutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a hydroxybutan-2-yl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl(1-hydroxybutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-hydroxybutan-2-amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Another method involves the use of urea and ethyl alcohol. This reaction requires heating to promote the formation of the carbamate ester. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a carbamate ester.
Reduction: The carbamate group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include carbamate esters, amines, and substituted carbamates. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Ethyl(1-hydroxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of polymers and other materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism of action of ethyl(1-hydroxybutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl(1-hydroxybutan-2-yl)carbamate is unique due to the presence of the hydroxybutan-2-yl group, which imparts specific reactivity and properties. This distinguishes it from other carbamates and makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
51170-48-0 |
|---|---|
Formule moléculaire |
C7H14NO3- |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
N-ethyl-N-(1-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-3-6(5-9)8(4-2)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/p-1 |
Clé InChI |
VWTMVGWRENPFOU-UHFFFAOYSA-M |
SMILES canonique |
CCC(CO)N(CC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


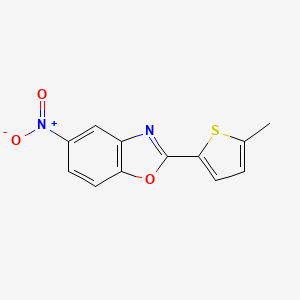
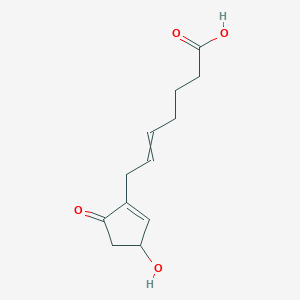
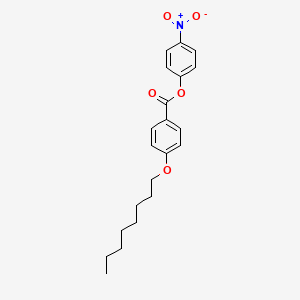


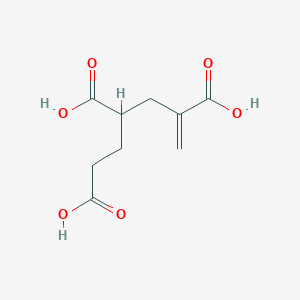
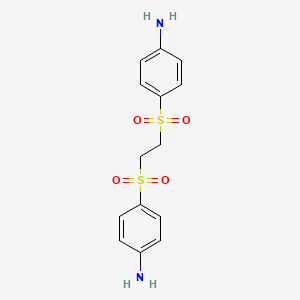
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
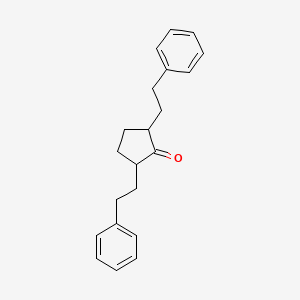
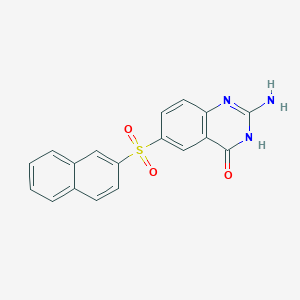

![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

